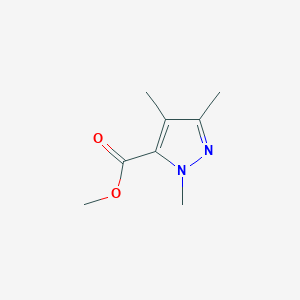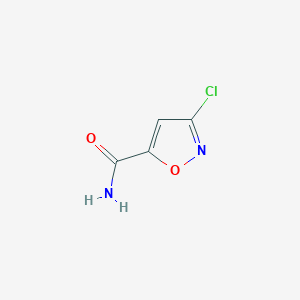![molecular formula C12H15F2NO2 B1419836 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine CAS No. 1094442-23-5](/img/structure/B1419836.png)
4-[4-(Difluoromethoxy)phenyl]oxan-4-amine
Übersicht
Beschreibung
4-[4-(Difluoromethoxy)phenyl]oxan-4-amine is a chemical compound with the CAS Number: 1094442-23-5 . It has a molecular weight of 243.25 . The IUPAC name for this compound is 4-[4-(difluoromethoxy)phenyl]tetrahydro-2H-pyran-4-ylamine .
Molecular Structure Analysis
The InChI code for 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine is 1S/C12H15F2NO2/c13-11(14)17-10-3-1-9(2-4-10)12(15)5-7-16-8-6-12/h1-4,11H,5-8,15H2 . This code gives a precise description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
4-[4-(Difluoromethoxy)phenyl]oxan-4-amine is a liquid at room temperature . More detailed physical and chemical properties, such as boiling point, melting point, and solubility, were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
1. Polymer-Dispersed Liquid Crystals
Chien et al. (1992) explored the use of mesogenic amines, including derivatives similar to 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine, in creating side-chain liquid crystal polymers for producing polymer-dispersed liquid crystals. These polymers exhibit liquid crystalline behavior and are utilized in display technologies and optical applications due to their unique light-modulating properties (Chien, Lin, Fredley, & McCargar, 1992).
2. Antimicrobial Activities
A study by Thirunarayanan and Renuka (2014) focused on synthesizing 1,3-oxazine amine derivatives, structurally related to 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine, and evaluating their antimicrobial activities. The research highlights the potential of these compounds in developing new antimicrobial agents (Thirunarayanan & Renuka, 2014).
3. Fluorescence Enhancement in Chemical Probes
Yang, Chiou, and Liau (2002) reported on the enhancement of fluorescence in compounds structurally similar to 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine. Their findings are crucial for the development of fluorescent probes in chemical and biological imaging, where enhanced fluorescence can lead to better visibility and detection (Yang, Chiou, & Liau, 2002).
4. Photophysical Properties in Fluorophores
The photophysical properties of compounds related to 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine were studied by Qin et al. (2005). This research is significant in understanding the fluorescence and photostability of these compounds, which can be applied in fluorescent dyes and sensors (Qin, Baruah, van der Auweraer, De Schryver, & Boens, 2005).
5. Photopolymerization Activities
Allen et al. (1997) examined the photopolymerization activities of 1-chloro-4-oxy substituted thioxanthones, related to the compound of interest. Their findings contribute to the field of photopolymerization, which is essential in coatings, adhesives, and 3D printing technologies (Allen, Salleh, Edge, Corrales, Shah, Catalina, & Green, 1997).
Safety And Hazards
This compound is labeled with the signal word “Danger” and has the hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c13-11(14)17-10-3-1-9(2-4-10)12(15)5-7-16-8-6-12/h1-4,11H,5-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHCPUHFYXYAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201906 | |
| Record name | 4-[4-(Difluoromethoxy)phenyl]tetrahydro-2H-pyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Difluoromethoxy)phenyl]oxan-4-amine | |
CAS RN |
1094442-23-5 | |
| Record name | 4-[4-(Difluoromethoxy)phenyl]tetrahydro-2H-pyran-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094442-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Difluoromethoxy)phenyl]tetrahydro-2H-pyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1419754.png)
![Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride](/img/structure/B1419755.png)





![Methyl 7-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1419767.png)


![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419772.png)


